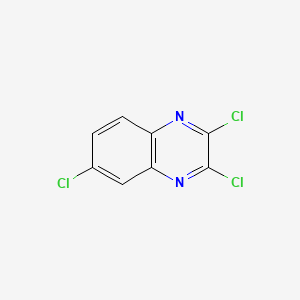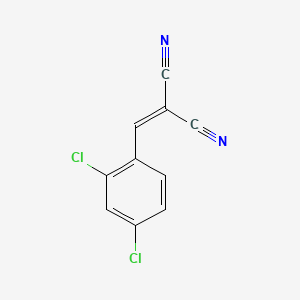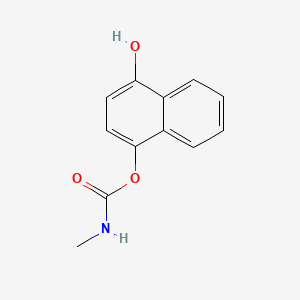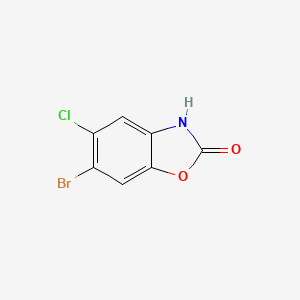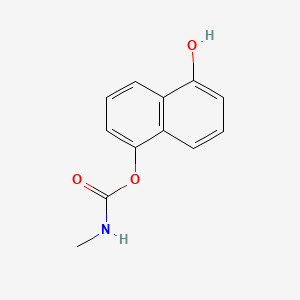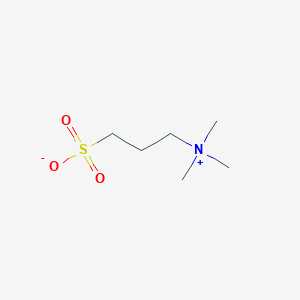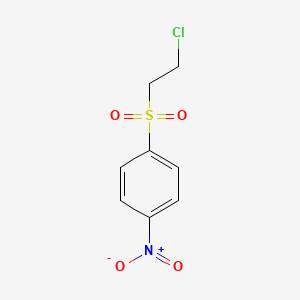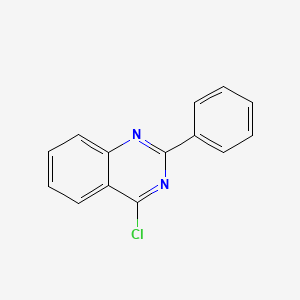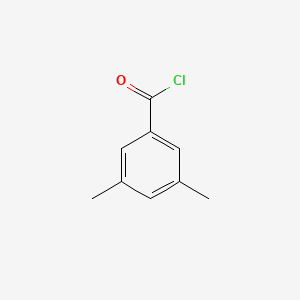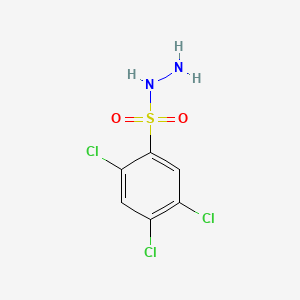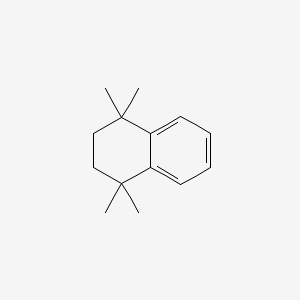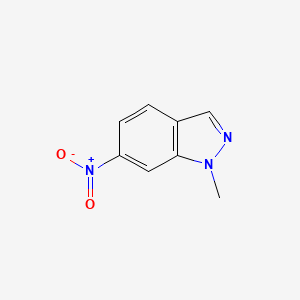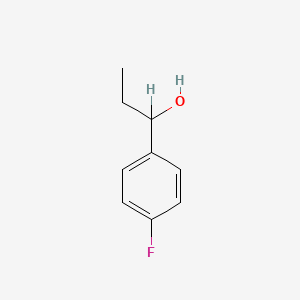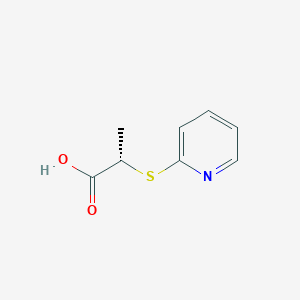
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, also known as PSPA, is a chemical compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. PSPA is a chiral molecule that belongs to the class of thiol-containing amino acids.
Mécanisme D'action
The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is not fully understood. It has been suggested that (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid may act as an antioxidant and protect against oxidative stress. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been shown to modulate the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to interact with certain receptors in the brain, suggesting a potential role in the regulation of neurotransmitter systems.
Effets Biochimiques Et Physiologiques
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been shown to have a variety of biochemical and physiological effects. In animal models, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to improve cognitive function and reduce inflammation. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been shown to protect against oxidative stress and prevent cell death in certain cell types. Additionally, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been reported to have anti-cancer properties, although further research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid in lab experiments is its potential therapeutic applications. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties, making it a promising compound for further research. However, one limitation of using (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of pure (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid for experiments.
Orientations Futures
There are several future directions for research on (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid. One area of interest is the development of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid derivatives with improved therapeutic properties. Another direction is the investigation of the mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, which could lead to the identification of new drug targets. Additionally, further research is needed to fully understand the anti-cancer properties of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid and its potential use in cancer treatment. Overall, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves the reaction of pyridine-2-thiol with (S)-2-bromo-propionic acid in the presence of a base. The resulting product is purified by recrystallization to obtain pure (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid. The yield of the synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid has been used as a chiral building block in the synthesis of other compounds.
Propriétés
IUPAC Name |
(2S)-2-pyridin-2-ylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAIBCMHMKYUAH-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)SC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

